molecular formula C8H8N4O2 B3351086 Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester CAS No. 33259-74-4

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester

Cat. No. B3351086
CAS RN: 33259-74-4
M. Wt: 192.17 g/mol
InChI Key: IBAYTUMFEGTADC-UHFFFAOYSA-N
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Description

“Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carbamic acid moiety, which is the chemical compound with the formula H2NCOOH . The compound is a derivative of imidazole and has a molecular weight of 192.17 g/mol.


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused with a pyridine moiety, and a carbamic acid ester group . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The carbamic acid ester group consists of a carbonyl (C=O), an amine (NH2), and a methoxy (OCH3) group .


Chemical Reactions Analysis

While specific chemical reactions involving “Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester” are not detailed in the sources, imidazole derivatives are known to show a broad range of chemical and biological properties . They can influence many cellular pathways necessary for the proper functioning of various cells .

properties

IUPAC Name

methyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)12-7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYTUMFEGTADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432526
Record name Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester

CAS RN

33259-74-4
Record name Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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